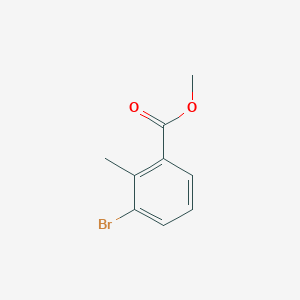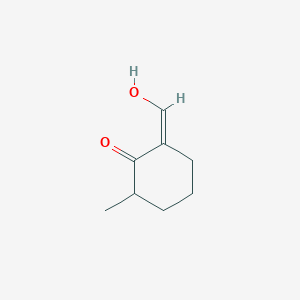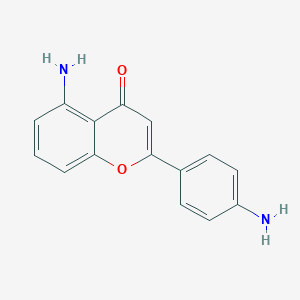
tert-Butyl indoline-1-carboxylate
Descripción general
Descripción
tert-Butyl indoline-1-carboxylate is an N-substituted indoline derivative. Indoline derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals. The tert-butyl group attached to the indoline ring enhances the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry .
Mecanismo De Acción
Target of Action
tert-Butyl indoline-1-carboxylate, also known as 1-BOC-INDOLINE, is primarily used as a reactant in the preparation of aryl alkyl amines via alkylation reactions catalyzed by palladium . It is also used in the preparation of allyl- and arylindolines . The primary targets of this compound are therefore the molecules that it reacts with in these chemical reactions.
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, in the preparation of aryl alkyl amines, 1-BOC-INDOLINE undergoes an alkylation reaction catalyzed by palladium . This results in the formation of new chemical bonds and the creation of a new compound.
Biochemical Pathways
The biochemical pathways affected by 1-BOC-INDOLINE are those involved in the synthesis of aryl alkyl amines and indolines . The compound’s role in these pathways is as a reactant, contributing to the formation of new compounds.
Result of Action
The result of 1-BOC-INDOLINE’s action is the formation of new compounds, such as aryl alkyl amines and indolines . These compounds can have various applications, depending on their specific structures and properties.
Action Environment
The action of 1-BOC-INDOLINE is influenced by the conditions of the chemical reaction it is used in. Factors such as the presence of a catalyst, the temperature and pressure of the reaction, and the concentrations of the reactants can all affect the compound’s action, efficacy, and stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
tert-Butyl indoline-1-carboxylate can be synthesized from commercially available starting materials using inexpensive reagents via efficient and selective protocols . One common method involves the reaction of indoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature, yielding this compound as the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl indoline-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indoline-1-carboxylic acid derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding indoline derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts such as palladium or copper.
Major Products Formed
The major products formed from these reactions include various indoline derivatives, which can be further functionalized for use in pharmaceuticals and other applications .
Aplicaciones Científicas De Investigación
tert-Butyl indoline-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 1-indolecarboxylate: Another N-substituted indole derivative with similar synthetic applications.
N-tert-Butoxycarbonylindole: A related compound used in organic synthesis.
Uniqueness
tert-Butyl indoline-1-carboxylate is unique due to its specific structure, which imparts distinct reactivity and stability. Its tert-butyl group provides steric hindrance, influencing the compound’s behavior in chemical reactions and making it a valuable intermediate in the synthesis of complex molecules .
Propiedades
IUPAC Name |
tert-butyl 2,3-dihydroindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-13(2,3)16-12(15)14-9-8-10-6-4-5-7-11(10)14/h4-7H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAXLDLPPZPQLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394808 | |
| Record name | tert-Butyl indoline-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143262-10-6 | |
| Record name | tert-Butyl indoline-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl indoline-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(1S,4S)-2-Benzyl-2,5-Diazabicyclo[2.2.1]heptane](/img/structure/B137512.png)

![alpha-[1-[(2-Hydroxyethyl)amino]ethyl]benzyl alcohol hydrochloride](/img/structure/B137514.png)
